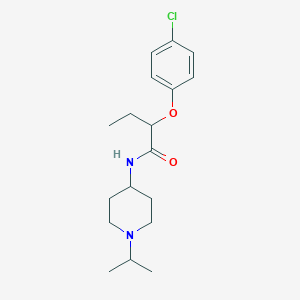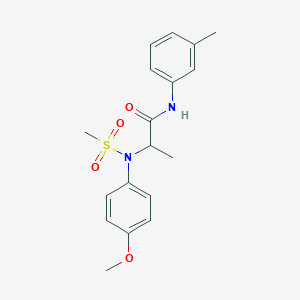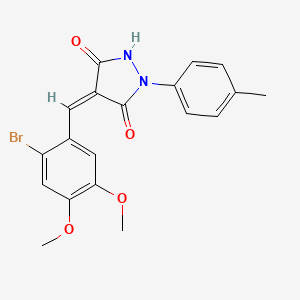
2-(4-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide, commonly known as A-796260, is a novel synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. A-796260 is a selective cannabinoid CB2 receptor agonist that has been shown to have anti-inflammatory and analgesic effects.
Wirkmechanismus
A-796260 is a selective cannabinoid CB2 receptor agonist, meaning it binds to and activates the CB2 receptor. The CB2 receptor is primarily found in immune cells and is involved in regulating inflammation and immune responses. Activation of the CB2 receptor by A-796260 leads to a decrease in inflammation and pain sensation.
Biochemical and Physiological Effects:
A-796260 has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells and to have neuroprotective effects. A-796260 has been shown to have a high affinity for the CB2 receptor and a low affinity for the CB1 receptor, which is primarily found in the brain and is responsible for the psychoactive effects of cannabis.
Vorteile Und Einschränkungen Für Laborexperimente
A-796260 has several advantages for lab experiments. It is a selective CB2 receptor agonist, meaning it can be used to study the specific effects of CB2 receptor activation without the confounding effects of CB1 receptor activation. A-796260 has also been shown to have high potency and efficacy, meaning it can be used at low concentrations to achieve significant effects. However, A-796260 also has limitations for lab experiments. It is a synthetic compound, meaning it may not accurately mimic the effects of endogenous cannabinoids. Additionally, A-796260 has not been extensively studied in humans, meaning its safety and efficacy in humans is not well understood.
Zukünftige Richtungen
There are several future directions for the study of A-796260. One area of research is the potential use of A-796260 in the treatment of chronic pain and inflammatory diseases. Additionally, A-796260 could be studied for its potential use in cancer treatment and the treatment of neurological disorders. Further research is needed to fully understand the safety and efficacy of A-796260 in humans. Additionally, the development of more potent and selective CB2 receptor agonists could lead to the development of more effective therapies for a variety of diseases.
Synthesemethoden
The synthesis of A-796260 involves several steps, starting with the reaction of 4-chlorophenol with 2-bromobutanone to form 2-(4-chlorophenoxy)butan-1-one. This compound is then reacted with 1-isopropyl-4-piperidinol to form 2-(4-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)butanamide, which is the final product. The synthesis of A-796260 has been optimized to yield high purity and high yields.
Wissenschaftliche Forschungsanwendungen
A-796260 has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. A-796260 has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, A-796260 has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and multiple sclerosis.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-4-17(23-16-7-5-14(19)6-8-16)18(22)20-15-9-11-21(12-10-15)13(2)3/h5-8,13,15,17H,4,9-12H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJDMQSEPAKCKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCN(CC1)C(C)C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-hydroxyethyl)(methyl)amino]-1-adamantanol](/img/structure/B5148839.png)

![ethyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5148860.png)
![N~1~-(sec-butyl)-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5148865.png)

![3-{[(4-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B5148878.png)
![6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-N-(2-methoxy-5-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5148887.png)
![4-butoxy-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5148892.png)
![3-(3-chlorophenyl)-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5148896.png)
![1-[methoxy(diphenyl)acetyl]azepane](/img/structure/B5148927.png)
![(2R*,6S*)-1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]-2,6-dimethylpiperidine](/img/structure/B5148928.png)

![N-{2-[(4-methylbenzoyl)amino]benzoyl}methionine](/img/structure/B5148950.png)
![N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5148956.png)